4-(3-Bromobenzo[b]thien-2-yl)phenol

Halogen bonding Supramolecular chemistry Crystal engineering

4-(3-Bromobenzo[b]thien-2-yl)phenol (CAS 265654-84-0; molecular formula C₁₄H₉BrOS; molecular weight 305.19 g/mol) is a heterocyclic aromatic compound belonging to the 2-aryl-3-halobenzo[b]thiophene class, bearing a bromine atom at the 3-position of the benzothiophene core and a 4-hydroxyphenyl substituent at the 2-position. This structural arrangement places the compound at the intersection of halogenated benzothiophene chemistry and phenolic building-block utility, with the C–Br bond serving as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Heck couplings.

Molecular Formula C14H9BrOS
Molecular Weight 305.19 g/mol
CAS No. 265654-84-0
Cat. No. B13979634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromobenzo[b]thien-2-yl)phenol
CAS265654-84-0
Molecular FormulaC14H9BrOS
Molecular Weight305.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br
InChIInChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H
InChIKeyKDFBIIKWAQLQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromobenzo[b]thien-2-yl)phenol (CAS 265654-84-0): Chemical Class, Core Structure, and Procurement Context


4-(3-Bromobenzo[b]thien-2-yl)phenol (CAS 265654-84-0; molecular formula C₁₄H₉BrOS; molecular weight 305.19 g/mol) is a heterocyclic aromatic compound belonging to the 2-aryl-3-halobenzo[b]thiophene class, bearing a bromine atom at the 3-position of the benzothiophene core and a 4-hydroxyphenyl substituent at the 2-position [1]. This structural arrangement places the compound at the intersection of halogenated benzothiophene chemistry and phenolic building-block utility, with the C–Br bond serving as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Heck couplings [2]. The compound is recognized in the patent literature as a key intermediate for constructing pharmaceutically relevant 2,3-disubstituted benzothiophenes, including selective estrogen receptor modulator (SERM) scaffolds [2].

Why 4-(3-Bromobenzo[b]thien-2-yl)phenol Cannot Be Replaced by Generic Benzothiophene Analogs


Benzothiophene-phenol compounds with different halogen identities, halogen absence, or positional isomerism exhibit fundamentally distinct chemical and biological behaviors that preclude simple interchange. At the supramolecular level, the 3-bromo substituent uniquely engages in strong halogen···π interactions (7.5 kcal mol⁻¹) that are entirely absent in chloro analogs [1]. In antimicrobial screening, 3-iodo derivatives are inactive (MIC > 512 µg/mL) while the corresponding bromo and chloro compounds show equipotent activity (MIC 16 µg/mL), demonstrating that halogen identity alone can make the difference between a viable lead and an inactive compound [2]. Furthermore, the non-halogenated parent compound 4-(benzo[b]thien-2-yl)phenol (CAS 65540-08-1) lacks the C–Br synthetic handle required for palladium-catalyzed cross-coupling diversification, effectively blocking downstream structure–activity relationship (SAR) exploration and late-stage functionalization strategies [3]. These multidimensional differences—in noncovalent interaction capability, biological activity profiles, and synthetic accessibility—mean that generic halogen-swap or halogen-removal substitution cannot preserve the functional properties for which this specific brominated compound is procured.

4-(3-Bromobenzo[b]thien-2-yl)phenol: Quantified Differentiation Evidence for Scientific Procurement Decisions


Halogen-Bonding Supramolecular Interaction Energy: Bromo vs. Chloro vs. Iodo – Direct Crystallographic and DFT Comparison

Cadoni et al. (2015) performed a direct comparative study of chloro-, bromo-, and iodobenzothiophene diol derivatives using X-ray crystallography and density functional theory (DFT) calculations. The anti-bromobenzothiophene derivative displayed a strong halogen···π interaction between bromine and the heterocyclic phenyl ring, with a calculated energy of 7.5 kcal mol⁻¹ and a Br···π distance of 3.427 Å, which is 0.16 Å shorter than the sum of van der Waals radii [1]. In striking contrast, the chloro derivatives displayed no halogen bonding interactions whatsoever, while the iodo derivative gave a higher interaction energy of 8.50 kcal mol⁻¹ with an I···O distance of 3.115 Å (12% below the sum of van der Waals radii) [1]. This places the bromo compound at a functionally distinct intermediate position: it provides robust, directional halogen bonding that the chloro analog cannot achieve, while avoiding the potentially excessive reactivity or steric bulk associated with the iodo substituent.

Halogen bonding Supramolecular chemistry Crystal engineering DFT calculations

Antimicrobial Activity: Bromo vs. Chloro vs. Iodo – Halogen Identity Determines Biological Activity Outcome

Djuidje Fotsing et al. (2021) synthesized and screened a series of 3-halobenzo[b]thiophene derivatives (Cl, Br, I) for antimicrobial activity using the broth microdilution method. The cyclohexanol-substituted 3-chloro (compound 25) and 3-bromo (compound 26) derivatives both exhibited a low MIC of 16 µg/mL against Gram-positive bacteria S. aureus, E. faecalis, and B. cereus, as well as against the fungus C. albicans (compound 26 MIC = 32 µg/mL for C. albicans vs. 16 µg/mL for compound 25) [1]. Critically, the 3-iodo analog (compound 27) was completely inactive across all tested strains at the highest concentration tested (MIC > 512 µg/mL) [1]. The authors explicitly concluded that among the three halogens, only bromo- and chloro-substituted benzothiophenes were active, while iodine substitution abolished activity entirely [1]. Both bromo and chloro active compounds also demonstrated excellent in silico drug-like properties with no violations of Lipinski, Veber, or Muegge filters [1].

Antimicrobial Structure–activity relationship Halogen effect MIC determination

Synthetic Versatility via C–Br Cross-Coupling Handle: Functional Differentiation from the Non-Halogenated Parent

The C–Br bond at the 3-position of 4-(3-bromobenzo[b]thien-2-yl)phenol serves as a chemically addressable synthetic handle that enables a broad range of transition-metal-catalyzed cross-coupling transformations. U.S. Patent 5,710,285 (Eli Lilly) explicitly claims bromo-substituted 2-(4-hydroxyphenyl)benzothiophene intermediates as precursors for Suzuki–Miyaura coupling, Sonogashira coupling, and related transformations en route to pharmaceutically active 2,3-disubstituted benzothiophenes including raloxifene-class SERMs [1]. The non-halogenated parent compound 4-(benzo[b]thien-2-yl)phenol (CAS 65540-08-1; C₁₄H₁₀OS; MW 226.30) possesses no such C–X bond and is therefore structurally incapable of participating in oxidative addition with Pd(0), making it inert to the entire suite of cross-coupling chemistries . Additionally, the 3-bromo substituent has been demonstrated to act as a blocking group for regioselective direct C–H arylation at alternative benzothiophene positions, enabling chemoselective diversification strategies that are inaccessible with the non-halogenated scaffold [2].

Cross-coupling Suzuki–Miyaura Palladium catalysis Late-stage functionalization

3-Position Hydrophobic Group as a Driver of Biological Target Potency: Evidence from Raloxifene Analog Studies

Obach (2004) demonstrated that raloxifene, a 2-aryl-3-substituted benzothiophene SERM, is a potent uncompetitive inhibitor of human liver aldehyde oxidase with Kᵢ values of 0.87–1.4 nM [1]. Systematic examination of raloxifene analogs revealed that the bisphenol structure combined with a hydrophobic group at the 3-position of the benzothiophene ring system was the single most important structural element imparting inhibitory potency [1]. The precise position of the phenol on the benzothiophene ring also affected inhibition (raloxifene > compound 4). The bromine atom in 4-(3-bromobenzo[b]thien-2-yl)phenol simultaneously satisfies two critical pharmacophoric requirements: it provides hydrophobic bulk at the 3-position (analogous to the raloxifene 3-aroyl substituent) while serving as a synthetic handle for further elaboration via cross-coupling to access diverse 3-substituted analogs. This dual functional role distinguishes the bromo compound from both the non-halogenated parent (lacks 3-position hydrophobic group and synthetic handle) and the chloro analog (weaker hydrophobic contribution; no halogen bonding, as described above).

Aldehyde oxidase inhibition SERM pharmacology Structure–activity relationship Drug–target interaction

Regioselective Synthesis Yield: Efficient Access via Directed Bromination of the Parent Phenol

4-(3-Bromobenzo[b]thien-2-yl)phenol can be obtained via regioselective bromination of 2-(benzo[b]thiophen-2-yl)phenol using N-bromosuccinimide (NBS), achieving a reported yield of 87% [1]. This synthetic efficiency compares favorably with alternative routes to 3-halobenzothiophene derivatives. In the broader 3-halobenzothiophene series, Djuidje Fotsing et al. (2021) reported that electrophilic cyclization using sodium halides and CuSO₄ in ethanol delivered 3-chloro and 3-bromo benzothiophene derivatives in yields of 90% and 92%, respectively, demonstrating that bromocyclization is consistently high-yielding, whereas iodocyclization often suffers from instability and synthetic failure [2]. The well-established, high-yielding bromination protocols, combined with the stability of the C–Br bond relative to the C–I bond under storage and reaction conditions, make the bromo compound a more reliable procurement choice than the iodo analog for synthetic workflows.

Regioselective bromination NBS Synthetic methodology Process chemistry

4-(3-Bromobenzo[b]thien-2-yl)phenol: Evidence-Driven Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Late-Stage Diversification for SERM-Focused Kinase or Aldehyde Oxidase Inhibitor Programs

The compound is ideally suited as a key intermediate in medicinal chemistry programs targeting estrogen receptor modulation, aldehyde oxidase inhibition, or related benzothiophene-addressable targets. The 3-bromo substituent provides the hydrophobic group that Obach (2004) identified as the single most critical potency determinant in the raloxifene scaffold (Kᵢ = 0.87–1.4 nM vs. other SERMs with IC₅₀ values up to 57 µM) [1]. Simultaneously, the C–Br bond enables Pd-catalyzed Suzuki–Miyaura or Sonogashira coupling to install diverse aryl, heteroaryl, or alkynyl substituents at the 3-position for systematic SAR exploration [2]. Unlike the non-halogenated parent, which is a synthetic dead-end, this compound supports iterative rounds of diversification without requiring de novo scaffold synthesis.

Crystal Engineering and Supramolecular Materials: Exploiting Directional Bromine-Mediated Halogen Bonding

The 7.5 kcal mol⁻¹ Br···π halogen bonding interaction energy, experimentally validated by X-ray crystallography and DFT calculations (Cadoni et al., 2015) [1], positions this compound as a building block for crystal engineering applications where predictable, directional noncovalent interactions are required. The bromo substituent provides halogen bonding that chloro analogs completely lack, while the iodo analog's stronger interaction (8.50 kcal mol⁻¹) may be excessive for applications requiring reversible supramolecular assembly. The 4-hydroxyphenyl group further contributes to hydrogen-bonding networks, enabling orthogonal supramolecular synthon design.

Antimicrobial Lead Optimization: Halogen-Controlled Biological Activity Profiling

The class-level evidence from Djuidje Fotsing et al. (2021), showing that 3-bromo and 3-chloro cyclohexanol-benzothiophenes are equipotent (MIC = 16 µg/mL) while 3-iodo analogs are completely inactive (MIC > 512 µg/mL) [1], validates the 3-bromo substitution pattern as one of the two productive halogen choices for antimicrobial benzothiophene development. Researchers procuring this compound for antimicrobial screening can proceed with confidence that the bromo substitution maintains biological activity, unlike iodo substitution which would waste screening resources. The 4-hydroxyphenyl motif also provides a hydrogen-bonding functionality absent in the cyclohexanol series, offering an additional structural dimension for pharmacophore optimization.

Chemical Biology Tool Compound Synthesis: Chemoselective Bioconjugation via the Phenolic Handle

The 4-hydroxyphenyl group provides a chemically orthogonal functional handle for bioconjugation (e.g., via Mitsunobu reaction, etherification, or carbamate formation) that is independent of the C–Br cross-coupling site [1]. This orthogonality enables sequential functionalization: the phenol can first be elaborated for target engagement or probe attachment while preserving the C–Br bond, followed by Pd-catalyzed diversification at the 3-position to generate focused libraries of probe molecules. The non-halogenated parent lacks this two-dimensional synthetic versatility, as it offers only the phenol for functionalization.

Quote Request

Request a Quote for 4-(3-Bromobenzo[b]thien-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.